Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butyl group and the diazabicyclo framework contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable diazabicyclo precursor with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction can be summarized as follows:
Starting Material: Diazabicyclo precursor
Reagent: Tert-butyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazabicyclo framework, often facilitated by strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Strong nucleophiles (e.g., alkoxides, amines), polar aprotic solvents
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicyclo framework
Reduction: Reduced derivatives, potentially amines or alcohols
Substitution: Substituted diazabicyclo compounds
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazabicyclo framework can provide a rigid structure that enhances binding affinity and selectivity. The tert-butyl group may contribute to the compound’s lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other diazabicyclo compounds.
Biological Activity
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 851526-81-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 212.29 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
CAS Number | 851526-81-3 |
Purity | ≥95% |
Storage Conditions | Dark place, 2-8°C |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that bicyclic compounds can inhibit the growth of various bacterial strains by interfering with their metabolic pathways or structural integrity.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it may interact with β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacteria. Preliminary studies suggest that derivatives of this compound could enhance the efficacy of existing antibiotics by inhibiting these enzymes.
Case Studies and Research Findings
- Inhibition of β-lactamase : A study highlighted the ability of certain bicyclic compounds to inhibit β-lactamase activity significantly, suggesting a possible application in overcoming antibiotic resistance . The IC50 values for these inhibitors were reported in the low micromolar range.
- Cytotoxicity Assessments : In vivo studies have been conducted to assess the cytotoxic effects of this compound on mammalian cell lines. These studies indicated low cytotoxicity, which is crucial for therapeutic applications .
- Synergistic Effects : Research has shown that when combined with traditional antibiotics like meropenem, this compound exhibits synergistic effects against multidrug-resistant bacterial strains, enhancing overall antibacterial efficacy .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERPNGVRBNBTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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